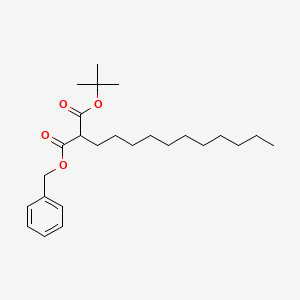

1-Benzyl 3-tert-butyl 2-undecylmalonate

Descripción

1-Benzyl 3-tert-butyl 2-undecylmalonate is a malonate ester derivative featuring three distinct substituents: a benzyl group at position 1, a tert-butyl group at position 3, and an undecyl (C11H23) chain at position 2. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bulky ester groups are employed to modulate solubility, stability, or reactivity.

Propiedades

IUPAC Name |

3-O-benzyl 1-O-tert-butyl 2-undecylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-5-6-7-8-9-10-11-12-16-19-22(24(27)29-25(2,3)4)23(26)28-20-21-17-14-13-15-18-21/h13-15,17-18,22H,5-12,16,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUDEQKYOJCYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Benzyl tert-butyl Malonate (CAS 72594-86-6)

- Structure : Propanedioic acid with benzyl (C6H5CH2–) and tert-butyl ((CH3)3C–) ester groups.

- Molecular Formula : C14H18O4 (MW: 250.28 g/mol).

- Key Properties :

- Reactivity: tert-butyl esters are acid-labile, while benzyl esters require hydrogenolysis for deprotection.

1-Benzyl 3-tert-butyl Piperidine-1,3-dicarboxylate (GLPBIO)

- Structure : Piperidine ring with benzyl and tert-butyl dicarboxylate groups.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Purity: >98% (research grade).

- Storage: 2–8°C, desiccated.

- Applications : Intermediate in alkaloid synthesis or kinase inhibitor development .

1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate (CAS 1236144-51-6)

- Structure : Azetidine (4-membered ring) with benzyl and tert-butyl esters.

- Molecular Formula: C16H21NO4 (MW: 291.34 g/mol).

- Key Properties :

1-Benzyl 3-tert-butyl Piperazine-1,3-dicarboxylate (CAS 96558-17-7)

- Structure : Piperazine (6-membered diamine ring) with benzyl and tert-butyl esters.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Hazard: Irritant (H315, H319).

- Storage: 2–8°C, desiccated.

- Applications : Precursor for peptidomimetics or neurotransmitter analogs .

Comparative Analysis

Key Research Findings

Synthetic Utility: Benzyl and tert-butyl esters are widely used for carboxyl protection. The undecyl chain in the target compound may enhance lipid solubility, making it suitable for nanoparticle formulations or prodrugs .

Reactivity Trends :

- tert-butyl esters hydrolyze faster under acidic conditions than benzyl esters.

- Long alkyl chains (e.g., undecyl) reduce crystallization tendencies, favoring amorphous solid dispersions in drug delivery .

Thermal Properties :

- tert-butyl groups lower melting points compared to methyl esters.

- Azetidine derivatives exhibit higher ring strain, increasing reactivity in cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.